2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime
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Overview
Description
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of thiourea derivatives: This method involves the reaction of thiourea with diketones or keto acids under acidic or basic conditions.
Oxime formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control temperature and reaction time precisely.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group to an amine using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction of the oxime group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime would depend on its specific interactions with biological targets. Generally, such compounds may:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating receptor-mediated signaling pathways.
Disrupt cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: Compounds with similar sulfur-containing ring structures.
Oximes: Compounds with the oxime functional group.
Uniqueness
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-hydroxy-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h(H3,5,6,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAXKZVVLBILDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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